molecular formula C19H22N4O2 B2406714 4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine CAS No. 2415540-04-2

4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine

Cat. No.: B2406714
CAS No.: 2415540-04-2
M. Wt: 338.411
InChI Key: FVJHRBHWRPSZOF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylpyrimidine core, which is then coupled with the methoxyphenyl piperazine through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine apart is its unique combination of a cyclopropylpyrimidine core and a methoxyphenyl piperazine moiety

Properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-25-16-6-4-15(5-7-16)22-8-10-23(11-9-22)19(24)18-12-17(14-2-3-14)20-13-21-18/h4-7,12-14H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJHRBHWRPSZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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